molecular formula C15H11N3O2S B2769119 3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid CAS No. 315703-28-7

3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid

Cat. No.: B2769119
CAS No.: 315703-28-7
M. Wt: 297.33
InChI Key: GYBUNGLVJFAWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid is a heterocyclic compound that features a pyridine ring, a thiazole ring, and a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid typically involves the formation of the thiazole ring followed by its coupling with the pyridine and benzoic acid moieties. One common method involves the reaction of 4-aminopyridine with 2-bromoacetophenone to form the thiazole ring, which is then coupled with benzoic acid under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the thiazole or pyridine rings, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

Uniqueness

What sets 3-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-14(20)10-3-1-5-12(7-10)17-15-18-13(9-21-15)11-4-2-6-16-8-11/h1-9H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBUNGLVJFAWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CN=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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